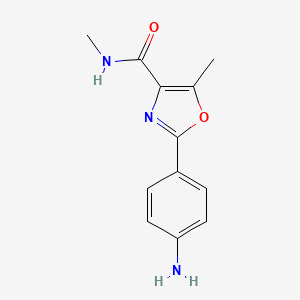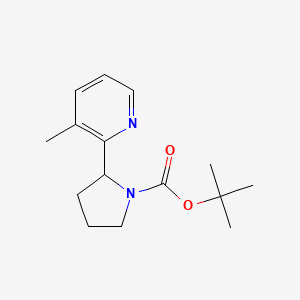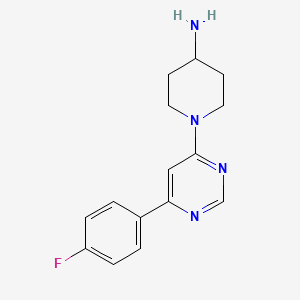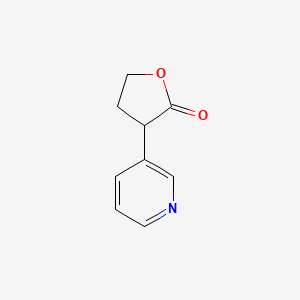
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide typically involves the condensation of 4-aminophenyl derivatives with oxazole precursors under controlled conditions. One common method includes the reaction of 4-aminophenylacetic acid with oxalyl chloride to form an intermediate, which is then cyclized with dimethylamine to yield the target compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate the reaction.
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can react with the carboxamide group in the presence of base catalysts like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted carboxamides depending on the nucleophile used.
科学的研究の応用
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties.
2-(4-Aminophenyl)imidazole: Used in the synthesis of pharmaceuticals.
2-(4-Aminophenyl)thiazole: Exhibits antimicrobial activity.
Uniqueness
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-(4-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-3-5-9(13)6-4-8/h3-6H,13H2,1-2H3,(H,14,16) |
InChIキー |
YVOOYJSSOIYIJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)


![Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)


![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)




